molecular formula C15H17N3O4 B3001524 (E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide CAS No. 2035001-18-2

(E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide

Cat. No. B3001524
CAS RN: 2035001-18-2
M. Wt: 303.318
InChI Key: ZHVGABGYFOSWIK-QPJJXVBHSA-N
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Description

“(E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide” is a chemical compound that has been studied for its potential applications in various fields . It is part of a class of molecules known as 2H-benzo[b][1,4]oxazin-3(4H)-ones .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids was reported . This transformation was demonstrated to be compatible with a wide range of functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other 2H-benzo[b][1,4]oxazin-3(4H)-ones. For example, a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids has been reported to synthesize 3-aryl-2H-benzo[b][1,4]oxazin-2-ones .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzoxazin Derivatives : A study by Liu et al. (2009) focused on synthesizing related compounds and evaluating their positive inotropic activities, which are essential for heart function (Liu et al., 2009).
  • Methodologies for Synthesis : Cativiela et al. (1986) and others have explored various synthetic pathways for creating compounds with similar structures, which are crucial for understanding their chemical properties (Cativiela et al., 1986).

Biological and Pharmacological Applications

  • Antimalarial and Antiviral Properties : Fahim and Ismael (2021) conducted a theoretical investigation, highlighting the antimalarial activity of related sulfonamide compounds and their potential as COVID-19 drugs (Fahim & Ismael, 2021).
  • Antitubercular Agents : Kantevari et al. (2011) synthesized analogs and evaluated them for antitubercular activity, showing the potential of related compounds in treating tuberculosis (Kantevari et al., 2011).

Antimicrobial and Antioxidant Effects

  • Antimicrobial Activity : Several studies, such as that by Sonia et al. (2013), have synthesized benzoxazinyl derivatives and evaluated their efficacy as antimicrobials and antioxidants (Sonia et al., 2013).
  • Herbicidal Applications : Ming-zhi (2006, 2007) explored the herbicidal activity of related acetamide compounds, indicating their potential use in agricultural contexts (Ming-zhi, 2006), (Ming-zhi, 2007).

Novel Drug Development

  • Precursors to Antimicrobial Agents : López-Iglesias et al. (2015) developed a route for synthesizing 1,4-benzoxazine derivatives, which are key precursors for antimicrobial agents like Levofloxacin (López-Iglesias et al., 2015).
  • Antagonist Binding Site Mapping : Kersey et al. (1996) utilized a photoactivatable analogue of a related compound to map the antagonist binding site of the tachykinin NK2 receptor, contributing to receptor studies in pharmacology (Kersey et al., 1996).

Antibacterial Activity Evaluation

  • Efficacy Against Various Strains : Kadian et al. (2012) synthesized 1,4-Benzoxazine analogues and evaluated their antibacterial activity against multiple bacterial strains, demonstrating their potential in fighting bacterial infections (Kadian et al., 2012).

Future Directions

The future directions for research on this compound could include further exploration of its potential applications, such as its antioxidant properties . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could be beneficial.

properties

IUPAC Name

(E)-N-methyl-4-[[2-(3-oxo-1,4-benzoxazin-4-yl)acetyl]amino]but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-16-13(19)7-4-8-17-14(20)9-18-11-5-2-3-6-12(11)22-10-15(18)21/h2-7H,8-10H2,1H3,(H,16,19)(H,17,20)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVGABGYFOSWIK-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)CN1C(=O)COC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)CN1C(=O)COC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide

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